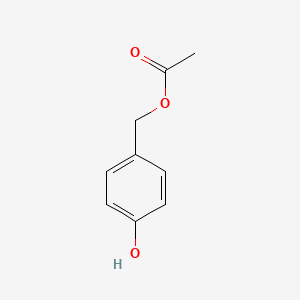![molecular formula C9H8N4S2 B8594937 (5-phenyl-[1,3,4]thiadiazol-2-yl)thiourea CAS No. 66181-18-8](/img/structure/B8594937.png)
(5-phenyl-[1,3,4]thiadiazol-2-yl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-phenyl-[1,3,4]thiadiazol-2-yl)thiourea is a chemical compound belonging to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and materials science. The presence of the thiourea group in this compound adds to its chemical versatility and potential for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-phenyl-[1,3,4]thiadiazol-2-yl)thiourea typically involves the reaction of 5-phenyl-1,3,4-thiadiazole-2-amine with an appropriate isothiocyanate. The reaction is usually carried out in a suitable solvent such as ethanol or acetonitrile under reflux conditions. The reaction can be represented as follows:
5-Phenyl-1,3,4-thiadiazole-2-amine+Isothiocyanate→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(5-phenyl-[1,3,4]thiadiazol-2-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form corresponding sulfonyl derivatives.
Reduction: The thiadiazole ring can be reduced under specific conditions.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: Sulfonyl derivatives of this compound.
Reduction: Reduced forms of the thiadiazole ring.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.
Medicine: Potential therapeutic agent for various diseases due to its biological activities.
Industry: Used in the development of corrosion inhibitors and other industrial applications.
作用机制
The mechanism of action of (5-phenyl-[1,3,4]thiadiazol-2-yl)thiourea involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The anticancer properties could be due to its ability to induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
相似化合物的比较
Similar Compounds
N-(5-Phenyl-1,3,4-thiadiazol-2-yl)urea: Similar structure but with a urea group instead of thiourea.
N-(5-Phenyl-1,3,4-thiadiazol-2-yl)guanidine: Contains a guanidine group instead of thiourea.
N-(5-Phenyl-1,3,4-thiadiazol-2-yl)carbamate: Contains a carbamate group instead of thiourea.
Uniqueness
(5-phenyl-[1,3,4]thiadiazol-2-yl)thiourea is unique due to the presence of the thiourea group, which imparts distinct chemical and biological properties
属性
CAS 编号 |
66181-18-8 |
|---|---|
分子式 |
C9H8N4S2 |
分子量 |
236.3 g/mol |
IUPAC 名称 |
(5-phenyl-1,3,4-thiadiazol-2-yl)thiourea |
InChI |
InChI=1S/C9H8N4S2/c10-8(14)11-9-13-12-7(15-9)6-4-2-1-3-5-6/h1-5H,(H3,10,11,13,14) |
InChI 键 |
VRETXIYBEQMSJM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NN=C(S2)NC(=S)N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

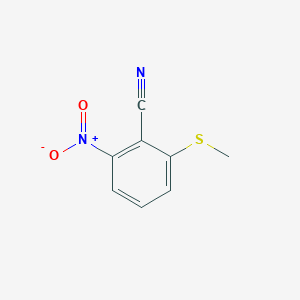
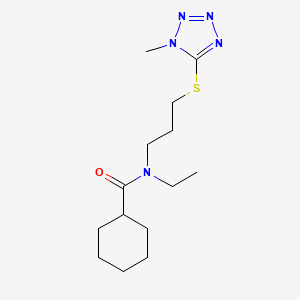
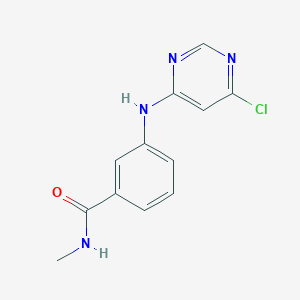
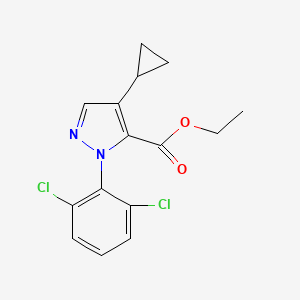
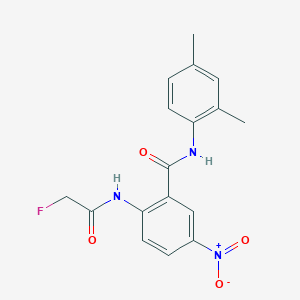
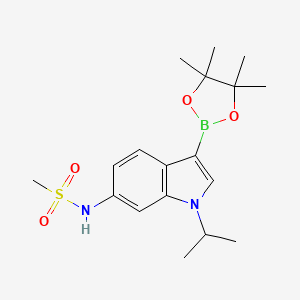
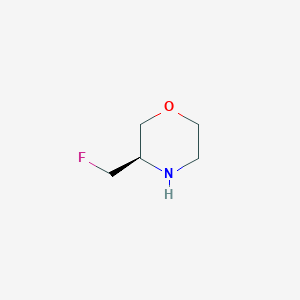
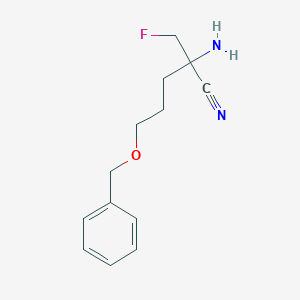
![Pyrido[4,3-d]pyrimidine-4,7-diamine,n4-[[3-(trifluoromethyl)phenyl]methyl]-](/img/structure/B8594918.png)

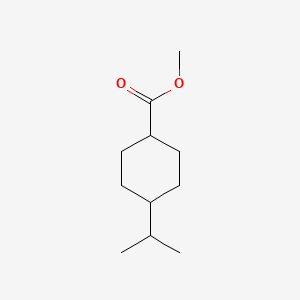
![4-[(Methanesulfonyl)amino]cyclohexyl prop-2-enoate](/img/structure/B8594947.png)
